

commercial availability and suppliers of 7,8-dihydroquinolin-6(5H)-one

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Compound of Interest

Compound Name: 7,8-Dihydroquinolin-6(5H)-one

Cat. No.: B1590710

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An In-depth Technical Guide to the Commercial Availability and Sourcing of **7,8-dihydroquinolin-6(5H)-one**

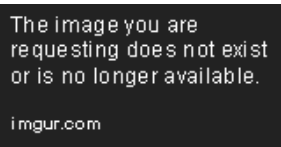
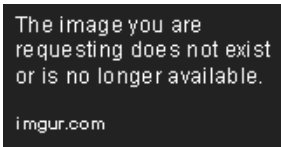
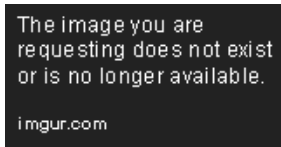
Introduction: Navigating the Isomeric Maze

7,8-dihydroquinolin-6(5H)-one is a heterocyclic ketone scaffold of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable building block for synthesizing a diverse range of bioactive molecules. However, the procurement of this specific compound is fraught with a critical challenge that can impede research: the common confusion with its structural isomers, namely 7,8-dihydro-6H-quinolin-5-one and 6,7-dihydro-5H-quinolin-8-one. These isomers, while structurally similar, possess different chemical properties and reactivity, making the acquisition of the correct isomer paramount for synthetic success.

This guide provides an in-depth analysis of the commercial landscape for **7,8-dihydroquinolin-6(5H)-one**. It is designed for researchers, chemists, and procurement specialists, offering a clear strategy to distinguish between isomers, identify potential suppliers, and implement a rigorous quality control process to ensure the acquisition of the correct molecule.

Chemical Identity: A Tale of Three Isomers

The first step in successful procurement is to unequivocally identify the target compound and its related isomers. The subtle shift in the position of the carbonyl group and the double bond within the quinoline ring system defines their distinct identities.

Feature	Target: 7,8-dihydroquinolin-6(5H)-one	Isomer 1: 7,8-dihydro-6H-quinolin-5-one	Isomer 2: 6,7-dihydro-5H-quinolin-8-one
Structure	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com
CAS Number	Not consistently reported	53400-41-2[1][2]	56826-69-8[3]
Molecular Formula	C ₉ H ₉ NO	C ₉ H ₉ NO[1]	C ₉ H ₉ NO[3]
Molecular Weight	147.18 g/mol	147.18 g/mol [1]	147.2 g/mol [3]
Key Distinction	Carbonyl at position 6	Carbonyl at position 5	Carbonyl at position 8

Commercial Availability and Supplier Landscape

Direct off-the-shelf availability of the parent **7,8-dihydroquinolin-6(5H)-one** is limited, but not non-existent. More commonly, suppliers offer its isomers or substituted derivatives. This landscape necessitates a multi-pronged sourcing strategy.

Direct Commercial Suppliers

A small number of vendors list the specific target compound. However, due to the prevalent isomer confusion, extreme diligence is required before purchase.

Supplier	Product Name / Code	Notes & Recommended Action
Universal Biologicals	7,8-Dihydroquinolin-6(5H)-one (CS-0102419)[4]	This appears to be a direct match. Crucially, request a lot-specific Certificate of Analysis (CoA) with NMR and/or mass spectrometry data to confirm the structure.
Santa Cruz Biotechnology	7,8-dihydroquinolin-6(5H)-one[5]	The listing confirms its presence in chemical libraries. As with other suppliers, structural verification via analytical data is essential.

Suppliers of Derivatives and Isomers

The availability of derivatives and isomers is more widespread and can serve two purposes: confirming the feasibility of the core scaffold's synthesis by manufacturers or providing starting points for custom synthesis projects.

- Derivatives: BLD Pharm lists 2-Methyl-**7,8-dihydroquinolin-6(5H)-one**, indicating that the core -6(5H)-one scaffold is accessible to manufacturers.[6]
- Isomers: Companies such as Chem-Impex[1] and Cayman Chemical[3] are prominent suppliers of the -5-one and -8-one isomers, respectively. When searching, these isomers will often appear, and researchers must carefully check the CAS number to avoid accidental purchase.

The Custom Synthesis Alternative

Given the limited number of direct suppliers, custom synthesis is a highly viable and authoritative option. The scientific literature provides a solid foundation for this approach. A facile, four-step synthesis for novel 2-aryl-substituted **7,8-dihydroquinolin-6(5H)-ones** has been developed, which proceeds through a key Michael addition followed by cyclization with ammonium acetate.[7][8][9] This published methodology provides a clear and validated

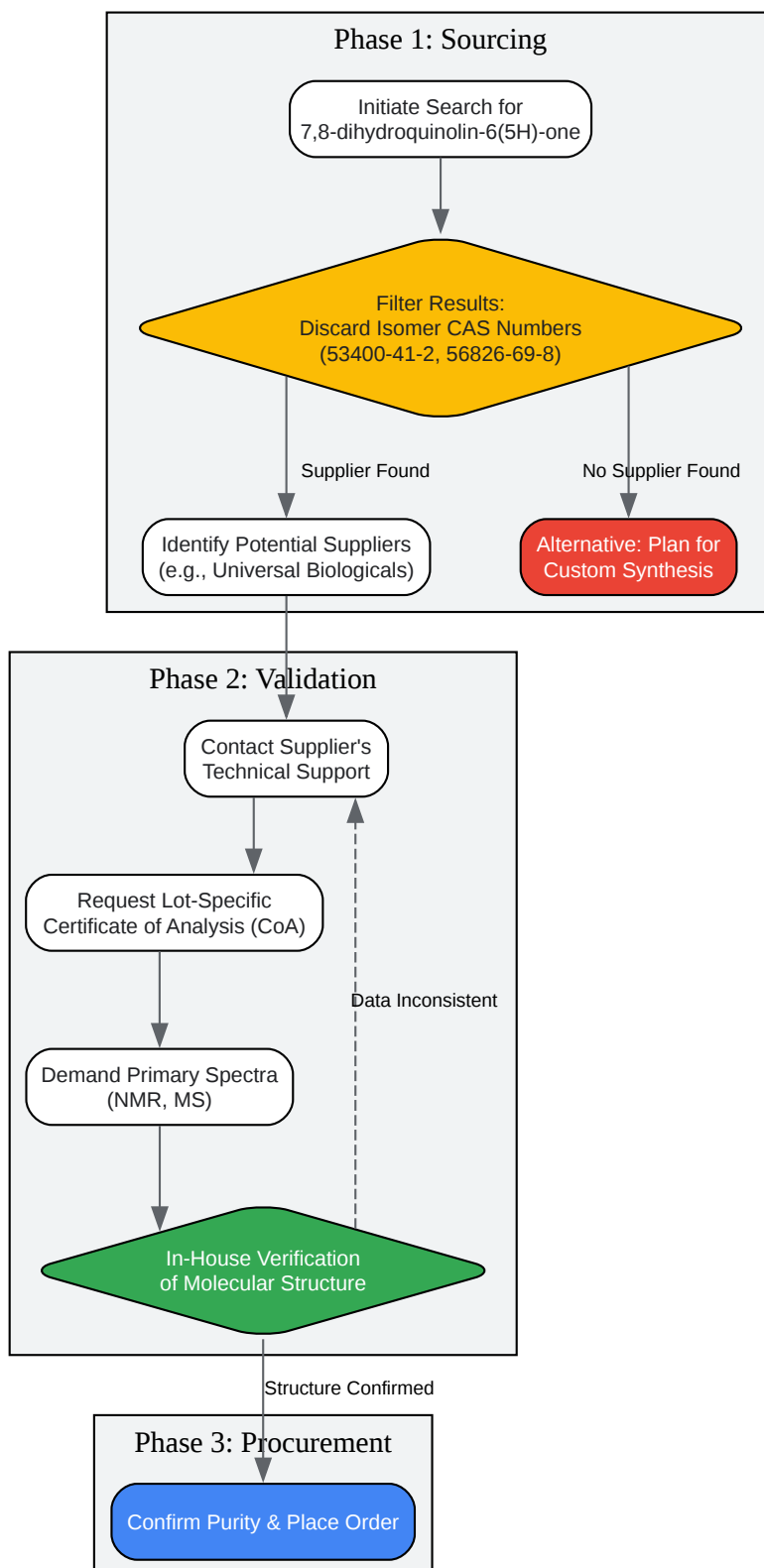
pathway that can be outsourced to a contract research organization (CRO) to obtain the parent compound or specific derivatives.

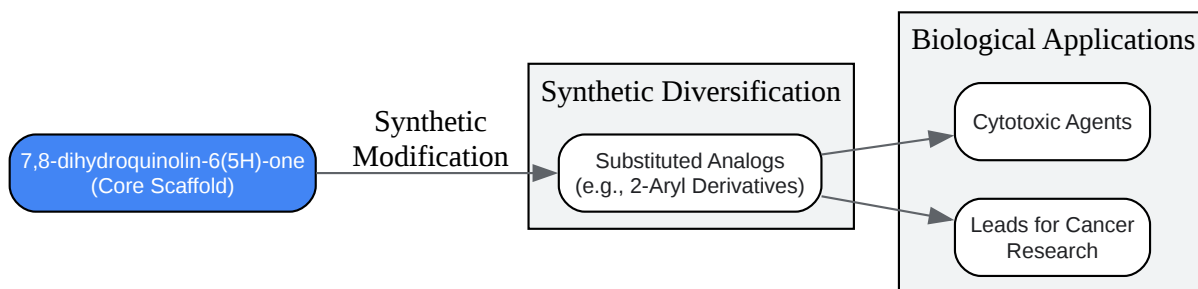
A Validated Procurement Workflow

To ensure the acquisition of the correct molecule, a systematic, self-validating procurement protocol is mandatory.

Step-by-Step Procurement Protocol:

- **Initiate Search & Identify Candidates:** Begin by searching for the exact name and any known product codes (e.g., CS-0102419). Be prepared for search results to be dominated by the isomers (CAS 53400-41-2 and 56826-69-8). Discard any results that match these isomer CAS numbers.
- **Engage with Supplier:** Contact the technical support or sales department of promising suppliers (e.g., Universal Biologicals). State your requirement for **7,8-dihydroquinolin-6(5H)-one** and express your awareness of the common isomeric confusion.
- **Request Certificate of Analysis (CoA):** This is a non-negotiable step. Request the CoA for the specific lot you would be purchasing. This document should contain, at a minimum, information on purity (e.g., by HPLC or GC) and identity confirmation.
- **Demand Primary Analytical Data:** Go beyond the CoA. Request the raw analytical data, specifically the ^1H NMR, ^{13}C NMR, and mass spectrometry data. A trustworthy supplier of a fine chemical should have this data readily available.
- **Verify the Structure:** Critically analyze the provided spectra. The proton and carbon environments in the -6(5H)-one isomer are distinct from the -5-one and -8-one isomers. If in-house expertise is limited, consult with an analytical chemist. This step provides the ultimate validation.
- **Confirm Purity and Place Order:** Once the structure is confirmed and the purity meets your experimental requirements, proceed with the purchase.





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